

The Primary Structure and Function of K4 Peptides: A Technical Guide

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Compound of Interest

Compound Name: *The K4 peptide*

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The designation "K4 peptide" is applied to several distinct molecular entities, each with a unique primary structure and biological function. This guide provides an in-depth technical overview of three prominent K4 peptides: an antimicrobial peptide, the GA-K4 peptide with antimicrobial and anticancer properties, and a coiled-coil forming peptide utilized in drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Antimicrobial Peptide K4

The antimicrobial peptide K4 is a de novo designed, 14-amino acid linear peptide with a cationic N-terminal domain and a hydrophobic C-terminal region, which is putatively folded into an α -helix. Its design was informed by the Antimicrobial Peptide Database to exhibit broad-spectrum antibacterial activity.^[1]

Primary Structure

The primary structure of the antimicrobial peptide K4, determined by mass spectrometry following its synthesis, is as follows:

KKKKPLFGLFFGLF[1]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉₀ H ₁₃₃ N ₁₉ O ₁₄	Calculated
Molecular Weight	1713.1 g/mol	Calculated
Net Charge (at pH 7)	+4	[2]
Hydrophobicity (H)	0.644	[2]
Hydrophobic Moment (μH)	0.390	[2]
Aliphatic Index	83.57	[2]
Instability Index	3.90 (Stable)	[2]

Biological Activity

K4 exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]

Bacterial Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
Bacillus megaterium	5-10	-	[2]
Staphylococcus aureus	10-20	>400	[2]
Staphylococcus epidermidis	100	>400	[3]
Escherichia coli	5-10	-	[2]
Pseudomonas aeruginosa	40-80	400	[2][3]
Klebsiella pneumoniae	40-80	>400	[2][3]
Salmonella typhimurium	40-80	-	[2]
Vibrio harveyi	5-10	-	[2]
Vibrio alginolyticus	5-10	-	[2]
Vibrio aestuarianus	5-10	-	[2]
Vibrio splendidus	10-20	-	[2]
Brucella melitensis	25	25	[3]
Enterobacter cloacae	50	>400	[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

The K4 peptide was synthesized using standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.[1]

Protocol:

- **Resin Preparation:** A Rink Amide resin is pre-swelled in N-methylpyrrolidone (NMP) overnight.
- **Fmoc Deprotection:** The Fmoc protecting group on the resin is removed by treating with a 20% solution of piperidine in dimethylformamide (DMF) for a specified duration.
- **Amino Acid Coupling:** The desired Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a peptide bond.
- **Washing:** The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
- **Cycle Repetition:** The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
- **Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- **Purification:** The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- **Structure Verification:** The primary sequence and molecular weight of the purified peptide are confirmed using mass spectrometry.[1]

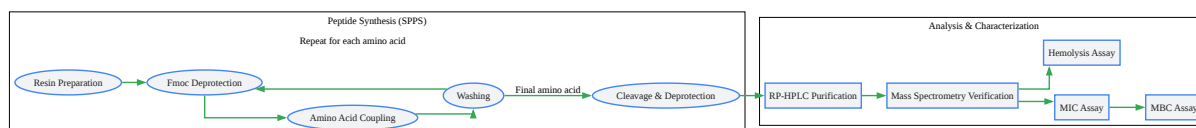
The minimum inhibitory concentration (MIC) of **the K4 peptide** against various bacterial strains was determined using a broth microdilution method.[4]

Protocol:

- **Bacterial Culture Preparation:** Bacterial strains are grown in an appropriate broth medium to a specific optical density, corresponding to a known colony-forming unit (CFU)/mL.
- **Peptide Dilution:** A serial dilution of **the K4 peptide** is prepared in the broth medium in a 96-well microtiter plate.

- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the bacteria.

Logical Workflow for K4 Peptide Synthesis and Analysis



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Caption: Workflow for the synthesis and analysis of the antimicrobial peptide K4.

GA-K4 Peptide

GA-K4 is an 11-residue antimicrobial and anticancer peptide. Its primary mode of action is believed to be through the formation of toroidal pores in the cell membrane.[5]

Primary Structure

The primary amino acid sequence of GA-K4 is:

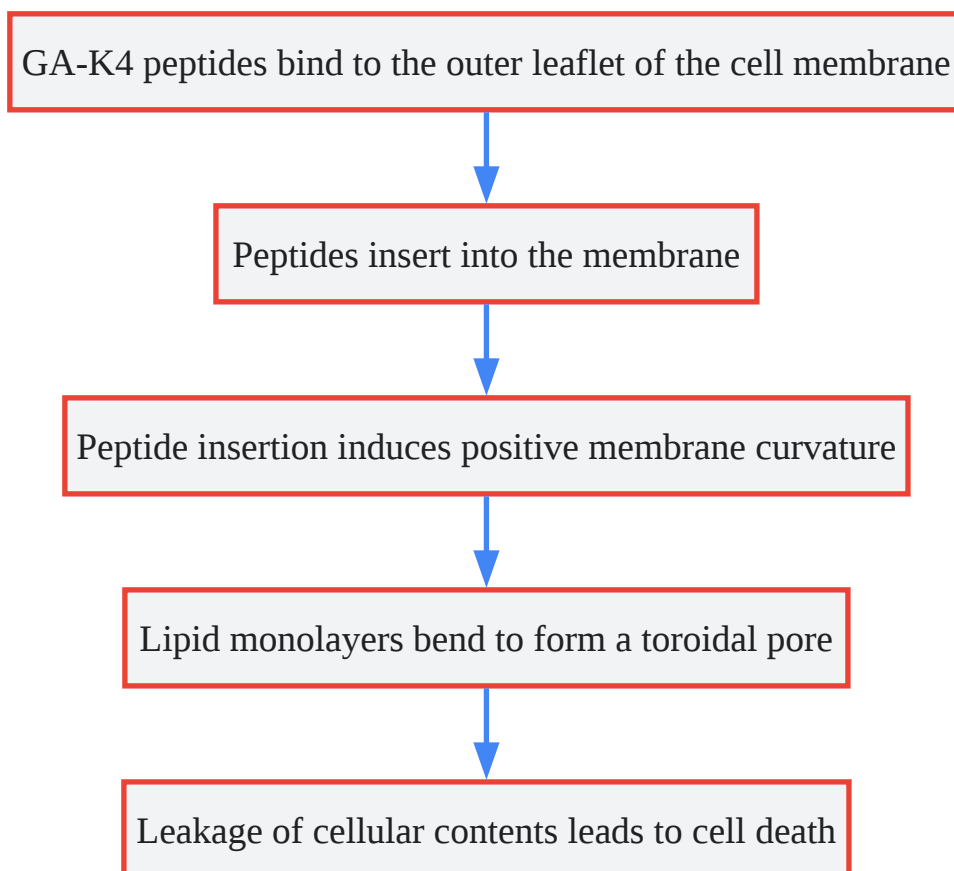
FLKWLFKWAKK[5]

Physicochemical and Biological Properties

Property	Value	Reference
Molecular Formula	C ₇₃ H ₁₀₅ N ₁₅ O ₉	Calculated
Molecular Weight	1356.7 g/mol	Calculated
Hemolytic Activity (HC ₅₀)	~25 μM	[6]
Antimicrobial Activity	Potent against Gram-positive bacteria	[7]

Mechanism of Action: Toroidal Pore Formation

GA-K4 is thought to disrupt cell membranes through the formation of toroidal pores. This process involves the peptide inserting into the membrane and inducing a high degree of curvature, causing the lipid monolayers to bend and form a pore lined by both the peptides and the lipid head groups.[5]



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Caption: Simplified signaling pathway of toroidal pore formation by GA-K4.

Experimental Protocols

The secondary structure of GA-K4 in different environments is studied using far-UV CD spectroscopy.[8]

Protocol:

- **Sample Preparation:** A solution of GA-K4 peptide at a known concentration (e.g., 10 μ M) is prepared in an aqueous buffer.
- **Spectra Acquisition:** Far-UV CD spectra are recorded at room temperature using a spectropolarimeter.
- **Data Analysis:** The conformational changes of the peptide upon interaction with membrane-mimicking environments (e.g., liposomes, micelles) are monitored by observing changes in the CD spectra, indicative of transitions from a random coil to an α -helical structure.

The ability of GA-K4 to permeabilize cell membranes is assessed through a leakage assay using a fluorescent dye.[8]

Protocol:

- **Cell Loading:** Bacterial cells or liposomes are loaded with a fluorescent dye (e.g., calcein).
- **Peptide Addition:** The GA-K4 peptide is added to the suspension of dye-loaded cells or liposomes.
- **Fluorescence Measurement:** The increase in fluorescence intensity over time is measured using a fluorometer. An increase in fluorescence indicates the leakage of the dye from the vesicles due to membrane permeabilization by the peptide.

Coiled-Coil Forming Peptide K4

This K4 peptide is a component of a complementary pair of peptides (E4 and K4) that self-assemble into a heterodimeric coiled-coil structure. This system is utilized to trigger liposomal membrane fusion for targeted drug delivery.[9]

Primary Structure

The primary structure of the coiled-coil K4 peptide is a repeating heptad sequence, typically repeated four times:

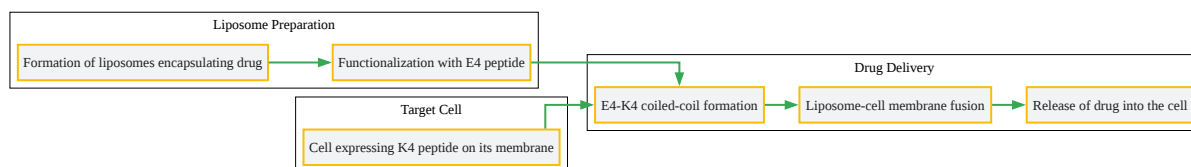
(KIAALKE)₄ which expands to KIAALKEKIAALKEKIAALKEKIAALKE[9]

Application in Drug Delivery

The E4/K4 coiled-coil system is employed for targeted drug delivery to cells expressing the complementary peptide. Liposomes are functionalized with one peptide (e.g., E4) and the target cells express the other (K4). The formation of the coiled-coil brings the liposome and cell membrane into close proximity, facilitating membrane fusion and the delivery of the liposomal cargo into the cell.[9]

Property	Value	Reference
Fusion Efficiency (E3/P1K pair)	~70%	[10]
Cytotoxicity of E4-Lipo-DOX on HeLa-K cells	Enhanced compared to free doxorubicin	[9]

Experimental Workflow: Liposomal Drug Delivery



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Caption: Workflow for targeted drug delivery using the E4/K4 coiled-coil system.

Experimental Protocols

Protocol:

- **Lipid Film Hydration:** A mixture of lipids (e.g., DOPC, DOPE, cholesterol) and a lipid-conjugated E4 peptide are dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film.
- **Hydration:** The lipid film is hydrated with a buffer containing the drug to be encapsulated, forming multilamellar vesicles.
- **Extrusion:** The vesicle suspension is extruded through polycarbonate membranes with a defined pore size to produce unilamellar liposomes of a specific diameter.
- **Purification:** Free drug and non-incorporated peptides are removed by size exclusion chromatography.

The efficacy of the drug-loaded liposomes is tested on target cells expressing **the K4 peptide**.
[9]

Protocol:

- **Cell Culture:** Target cells (e.g., HeLa cells engineered to express K4) and control cells are cultured in 96-well plates.
- **Treatment:** The cells are treated with various concentrations of free drug, drug-loaded E4-liposomes, or empty liposomes.
- **Incubation:** The cells are incubated for a specified period (e.g., 48 hours).
- **Viability Assessment:** Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells. A decrease in viability indicates a cytotoxic effect.

This guide has detailed the primary structures and associated functional and experimental data for three distinct K4 peptides. The provided information aims to serve as a valuable resource for researchers in the fields of antimicrobial development and targeted drug delivery.

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